N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Overview
Description
N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrazinones. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a pyrazolopyrazinone core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves the following steps:
Formation of the Pyrazolopyrazinone Core: The pyrazolopyrazinone core can be synthesized through the reaction of appropriate pyrazole and pyrazine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction at the benzylic position.
Acetylation: The final step involves the acetylation of the intermediate compound to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: The compound is used in the study of enzyme inhibition and receptor modulation.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, derivatives of pyrazolopyrazinone have been shown to inhibit the catalytic activity of HIV-1 integrase and other enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazin-4(5H)-ones: These compounds share the pyrazolopyrazinone core and exhibit similar biological activities.
Imidazo[1,5-a]pyridines: These compounds have a similar fused-ring structure and are used in agrochemicals and pharmaceuticals.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds are used in the synthesis of biologically active molecules and have applications in medicinal chemistry.
Uniqueness
N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is unique due to its specific structural features, including the benzyl and phenyl groups attached to the pyrazolopyrazinone core. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H18N4O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-benzyl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
InChI |
InChI=1S/C21H18N4O2/c26-20(22-14-16-7-3-1-4-8-16)15-24-11-12-25-19(21(24)27)13-18(23-25)17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,26) |
InChI Key |
JVZLRSZWTIFCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O |
Origin of Product |
United States |
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